
1-(1,3-Benzothiazol-2-yl)propan-2-one
Overview
Description
“1-(1,3-Benzothiazol-2-yl)propan-2-one” is a chemical compound . The structure of this compound is stabilized by an intermolecular O—H⋯N hydrogen bond .
Molecular Structure Analysis
The InChI code for “1-(1,3-Benzothiazol-2-yl)propan-2-one” is1S/C10H9NOS/c1-7(12)6-10-11-8-4-2-3-5-9(8)13-10/h2-5H,6H2,1H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
The molecular weight of “1-(1,3-Benzothiazol-2-yl)propan-2-one” is 191.25 . It has a melting point of 116-118 . The compound is in powder form .Scientific Research Applications
Pharmaceutical Research
1-(1,3-Benzothiazol-2-yl)propan-2-one and its derivatives have been explored for their potential pharmaceutical applications. The benzothiazole moiety is a prominent scaffold in medicinal chemistry due to its bioactive properties. It has been incorporated into compounds that exhibit antibacterial , antifungal, and anticancer activities. Specifically, derivatives have been synthesized as potent antibacterial agents, targeting a variety of bacterial strains.
Proteomics Research
The compound’s derivatives are used in proteomics research as they can modify proteins or peptides, aiding in the study of protein structure and function. This is particularly useful in understanding disease mechanisms at the molecular level .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Related compounds such as 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3h)-ones have been synthesized and evaluated as potential antibacterial agents . These compounds have shown profound antimicrobial activity .
Mode of Action
Related compounds have been shown to exhibit anti-inflammatory and analgesic activities . The anti-inflammatory activity of these compounds is mediated chiefly through inhibition of biosynthesis of prostaglandins .
Biochemical Pathways
Related compounds have been shown to inhibit the cyclo-oxygenase (cox) pathway . This pathway is responsible for the metabolism of arachidonic acid to prostaglandins and leukotrienes .
Result of Action
Related compounds have been shown to have significant anti-inflammatory and analgesic activities .
properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c1-7(12)6-10-11-8-4-2-3-5-9(8)13-10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFILRFCCYHXDNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=NC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10313193 | |
| Record name | 1-(1,3-benzothiazol-2-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10313193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzothiazol-2-yl)propan-2-one | |
CAS RN |
36874-53-0 | |
| Record name | NSC267240 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267240 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(1,3-benzothiazol-2-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10313193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 1-(1,3-Benzothiazol-2-yl)propan-2-one?
A: While the provided abstracts don't explicitly state the molecular formula and weight, they offer valuable insights into the compound's structure. We know that 1-(1,3-Benzothiazol-2-yl)propan-2-one can be synthesized by reacting 2-aminothiophenol with ethyl acetoacetate []. Additionally, one study describes a derivative, Dimethyl 3-acetyl-3-(1,3-benzothiazol-2-yl)pentanedioate, formed by reacting 1-(1,3-Benzothiazol-2-yl)propan-2-one with methyl chloroacetate []. This reaction suggests the presence of an active methylene group in the parent compound, capable of undergoing alkylation reactions.
Q2: What are the known reactions of 1-(1,3-Benzothiazol-2-yl)propan-2-one?
A: Based on the research provided, 1-(1,3-Benzothiazol-2-yl)propan-2-one demonstrates reactivity towards both reduction and alkylation [].
- Reduction: The compound can be reduced to form 1-(1,3-benzothiazol-2-yl)propan-2-ol [].
- Alkylation: Reaction with alkylating agents, as exemplified by the reaction with methyl chloroacetate, leads to dialkylated products [, ]. This reaction highlights the active methylene group's reactivity within the molecule.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dibenzo[b,d]furan-2-carbaldehyde](/img/structure/B1267318.png)

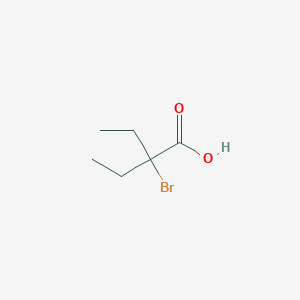
![Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride](/img/structure/B1267323.png)
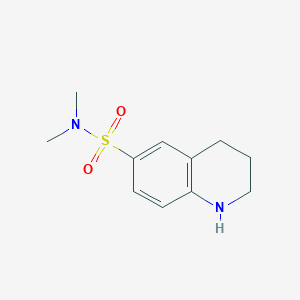
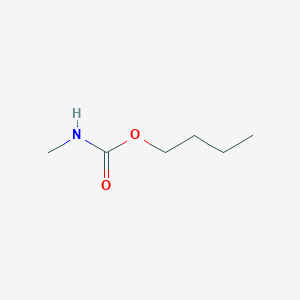

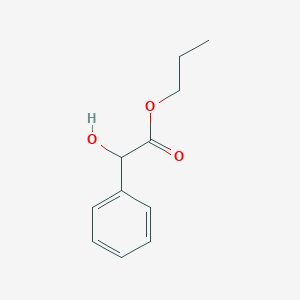
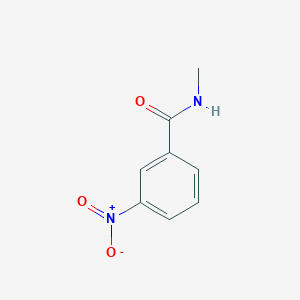
![1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B1267332.png)

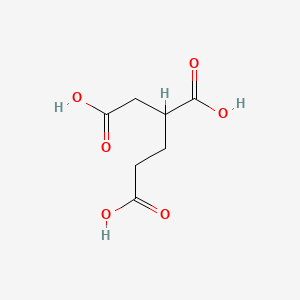
![1,1'-[Propane-1,3-diylbis(oxy)]bis(4-bromobenzene)](/img/structure/B1267338.png)